Aryl-substituted piperazine-2,5-dione biological activity
Aryl-substituted piperazine-2,5-dione biological activity
Title: Aryl-Substituted Piperazine-2,5-dione Scaffolds in Medicinal Chemistry: A Technical Guide to Biological Activity and Synthesis
Abstract
The piperazine-2,5-dione (2,5-diketopiperazine or DKP) scaffold represents a privileged structure in drug discovery, characterized by a rigid six-membered heterocyclic core that mimics peptide turns.[1] This guide analyzes the pharmacological versatility of aryl-substituted DKPs, moving beyond their traditional role as peptide byproducts to their status as potent oncological, antiviral, and neuroprotective agents.[2] Special emphasis is placed on the clinical candidate Plinabulin and the mechanistic causality linking aryl-substitution patterns to tubulin destabilization and immune modulation.
Structural Architecture & Pharmacophore Analysis
The 2,5-DKP core is a cyclic dipeptide.[1][3] Its biological relevance stems from its ability to present multiple hydrogen bond donors/acceptors and hydrophobic aryl groups in a defined spatial orientation, resisting proteolysis more effectively than linear peptides.
The "Privileged" Scaffold
The core structure allows for functionalization at four key positions: the two amide nitrogens (
-
Arylidene Substitutions: Introduction of
hybridized aryl-methylene groups creates a planar, conjugated system essential for intercalation into hydrophobic pockets (e.g., the colchicine binding site of tubulin). - Alkylation: Modulates solubility and membrane permeability. Bulky groups here can also lock the conformation to prevent metabolic ring-opening.
Figure 1: Structure-Activity Relationship (SAR) zones of the Piperazine-2,5-dione scaffold. C3/C6 modifications drive primary potency, while N1/N4 modifications tune pharmacokinetic properties.
Oncological Activity: The Plinabulin Paradigm
The most advanced application of aryl-substituted DKPs is in oncology. Plinabulin (NPI-2358) , a synthetic analogue of the marine natural product phenylahistin, exemplifies the dual-mechanism potential of this class.
Mechanism of Action (MoA)
Plinabulin operates via a "Immune-Oncology" dual pathway:
-
Direct Cytotoxicity: It binds to the colchicine-binding site of
-tubulin. Unlike taxanes (which stabilize microtubules), Plinabulin destabilizes them, causing depolymerization. This arrests cells in the phase, leading to apoptosis. -
Immune Activation (GEF-H1 Pathway): Microtubule collapse releases the sequestered protein GEF-H1 (Guanine nucleotide exchange factor H1). Free GEF-H1 activates RhoA, which triggers a signaling cascade resulting in the maturation of dendritic cells (DCs) and subsequent T-cell priming.
Figure 2: Dual Mechanism of Action of Plinabulin: Direct microtubule destabilization and GEF-H1 mediated immune activation.
Emerging Anticancer Derivatives
Recent studies have expanded the SAR beyond Plinabulin:
-
Compound 11 (3-naphthalen-1-ylmethylene-6-(2-methoxybenzylidene)-2,5-DKP): Exhibits potent
values against A549 ( ) and HeLa ( ) cell lines. The bulky naphthalene group enhances hydrophobic interaction within the tubulin pocket. -
SAR Insight: Electron-donating groups (e.g., -OMe) on the aryl rings generally enhance potency compared to strong electron-withdrawing groups (
), likely due to electronic requirements of the binding pocket.
Antimicrobial & Antiviral Activity[1][2][4][5][6][7]
Antiviral Potency
Aryl-substituted DKPs have shown specific activity against enveloped viruses.
-
Influenza (H5N2): Derivatives featuring a 3-benzylidene-6-(2-methylpropylidene) substitution pattern have demonstrated inhibition of viral propagation.[4][5]
-
Yellow Fever Virus (YFV): N-aryl substituted DKPs (specifically with ortho-substitutions on the N-aryl ring) have yielded
values in the range with high selectivity indices ( ). -
Mechanism: While less characterized than the anticancer mechanism, data suggests interference with viral entry or early-stage replication complexes, potentially via intercalation into viral RNA-dependent RNA polymerases.
Antimicrobial Activity
Fungal metabolites containing the DKP core (e.g., from Aspergillus sclerotiorum) exhibit antibacterial activity against S. epidermidis and S. aureus. The mechanism often involves Topoisomerase I inhibition , distinct from the membrane disruption seen with cationic peptides.
Neuroprotective Potential[1][2][6][9][10]
The DKP scaffold is increasingly recognized for Central Nervous System (CNS) activity due to its ability to cross the Blood-Brain Barrier (BBB).
-
PPAR-
Agonism: Aryl-DKPs isolated from marine fungi have been identified as Peroxisome Proliferator-Activated Receptor gamma (PPAR- ) agonists. -
Oxidative Stress Reduction: In SH-SY5Y neuroblastoma models, these compounds inhibit
-induced Reactive Oxygen Species (ROS) generation and prevent mitochondrial membrane potential loss.[6] -
TRH Metabolites: Cyclo(His-Pro), a naturally occurring DKP, is a metabolite of Thyrotropin-Releasing Hormone (TRH) and exhibits intrinsic neuroprotective effects in traumatic brain injury models.[6]
Experimental Protocol: Synthesis of 3,6-Diaryl-2,5-Diketopiperazines
Objective: To synthesize a library of unsymmetrical 3,6-diaryl-2,5-DKPs via the Perkin-type condensation method. This method allows for the sequential introduction of different aryl aldehydes, enabling precise SAR exploration.
Reagents:
-
Glycine anhydride (Piperazine-2,5-dione)
-
Acetic anhydride (
) -
Sodium acetate (
) -
Aryl aldehydes (
) -
Triethylamine (
) or Potassium t-butoxide ( ) -
DMF (Dimethylformamide)
Step-by-Step Workflow:
-
Activation (N-Acetylation):
-
Reflux glycine anhydride (1.0 eq) in excess acetic anhydride (10 eq) for 4-6 hours.
-
Concentrate in vacuo to yield 1,4-diacetyl-piperazine-2,5-dione . This activates the C3/C6 positions for deprotonation.
-
-
First Aldol Condensation (Mono-arylidene formation):
-
Dissolve 1,4-diacetyl-DKP (1.0 eq) in DMF.
-
Add
(1.0 eq) and mild base ( , 1.5 eq). -
Stir at room temperature for 12-24 hours. The acetyl group at N1 facilitates the acidity of C6 protons.
-
Purification: Precipitate with cold water or ether. Isolate the mono-arylidene intermediate.
-
-
Second Aldol Condensation (Di-arylidene formation):
-
Dissolve the mono-arylidene intermediate in DMF.
-
Add
(1.2 eq) and a stronger base (Cesium Carbonate or ) if necessary, or continue with and heat ( ). -
Deacetylation: The N-acetyl groups are often labile and may cleave during the second condensation or workup. If not, treat with hydrazine hydrate (
) in methanol to remove N-acetyl groups.
-
-
Isomer Isolation:
-
The product will be a mixture of E/Z isomers (typically Z,Z is thermodynamically favored).
-
Purify via recrystallization (glacial acetic acid) or silica gel chromatography (
).
-
Figure 3: Step-wise synthesis of unsymmetrical aryl-substituted DKPs via the diacetyl-activation route.
Quantitative Data Summary
| Compound Class | Target / Cell Line | Activity Metric | Key Structural Feature |
| Plinabulin | NSCLC (Lung Cancer) | tert-butyl imidazole + Phenylahistin core | |
| Compound 11 | HeLa (Cervical) | Naphthalene + 2-Methoxybenzylidene | |
| Compound 11 | A549 (Lung) | Naphthalene + 2-Methoxybenzylidene | |
| N-Aryl DKP (7g) | Yellow Fever Virus | Ortho-substituted N-aryl ring | |
| Aspergillus DKP | S. epidermidis | Prenylated indole core |
References
-
Plinabulin Mechanism & Clinical Profile
-
Anticancer SAR of 3,6-Diunsaturated 2,5-DKPs
- Title: Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
- Source: MDPI (Molecules 2023).
-
URL:[Link]
-
Antiviral Activity of DKP Derivatives
-
Neuroprotective Effects
-
Synthesis Protocols
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2,5-diketopiperazines as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum [frontiersin.org]
- 4. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Piperazine synthesis [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
